Polarity Difference vs. Piperidine Analog
The introduction of a morpholine ring in place of a piperidine ring significantly increases polarity, as quantified by the computed partition coefficient (logP). This property is critical for influencing aqueous solubility and target binding [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -1.1 |
| Comparator Or Baseline | 2-(Piperidin-1-yl)pyrimidin-4-ol (XLogP ~ 1.8) |
| Quantified Difference | ΔLogP = 2.9 units (more polar) |
| Conditions | Computed property (XLogP3-AA) |
Why This Matters
A lower logP value predicts improved aqueous solubility, a key factor for in vitro assays and formulation, justifying its selection over less polar analogs for specific projects.
- [1] PubChem. (2024). 2-Morpholin-4-yl-pyrimidin-4-ol. Compound Summary for CID 1404213. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Morpholin-4-yl-pyrimidin-4-ol View Source
